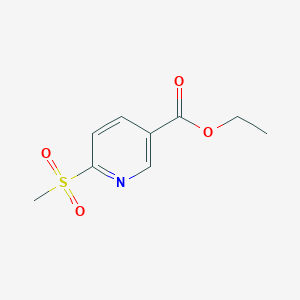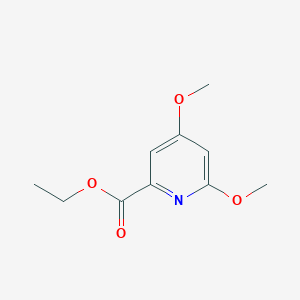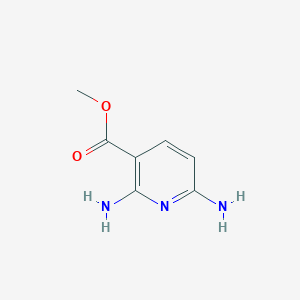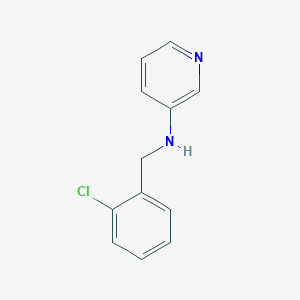
n-(2-Chlorobenzyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-Chlorobenzyl)pyridin-3-amine: is an organic compound with the molecular formula C12H11ClN2 . It is a derivative of pyridine, a basic heterocyclic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Chlorobenzyl)pyridin-3-amine typically involves the reaction of 2-chlorobenzyl chloride with pyridin-3-amine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: n-(2-Chlorobenzyl)pyridin-3-amine can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as DMF or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives, potentially including aldehydes or carboxylic acids.
Reduction Products: Reduced derivatives, potentially including amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-(2-Chlorobenzyl)pyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds .
Biology and Medicine: Its derivatives have been studied for their anticancer and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of n-(2-Chlorobenzyl)pyridin-3-amine involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
- n-(2-Chlorobenzyl)pyridin-2-amine
- n-(2-Chlorobenzyl)pyridin-4-amine
- n-(2-Chlorobenzyl)pyridin-3-ol
Comparison: n-(2-Chlorobenzyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This substitution can significantly affect its chemical reactivity and biological activity compared to its isomers and analogs. For instance, the position of the chlorine atom and the benzyl group can influence the compound’s ability to interact with biological targets and its overall stability .
Eigenschaften
Molekularformel |
C12H11ClN2 |
|---|---|
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H11ClN2/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11/h1-7,9,15H,8H2 |
InChI-Schlüssel |
KYSVRWIOJOGBBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC2=CN=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


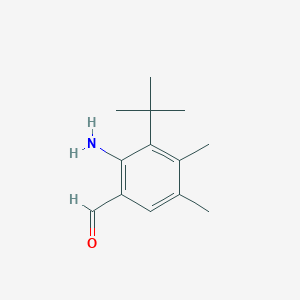
![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)




![[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13657075.png)
![3-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13657086.png)
